Mono(2,3-dibromopropyl-d5) Phosphate Mono(2,3-dibromopropyl-d5) Phosphate
Brand Name: Vulcanchem
CAS No.:
VCID: VC0205543
InChI:
SMILES:
Molecular Formula: C₃H₂D₅Br₂O₄P
Molecular Weight: 302.9

Mono(2,3-dibromopropyl-d5) Phosphate

CAS No.:

Cat. No.: VC0205543

Molecular Formula: C₃H₂D₅Br₂O₄P

Molecular Weight: 302.9

* For research use only. Not for human or veterinary use.

Mono(2,3-dibromopropyl-d5) Phosphate -

Specification

Molecular Formula C₃H₂D₅Br₂O₄P
Molecular Weight 302.9

Introduction

Chemical Identity and Properties

Mono(2,3-dibromopropyl-d5) Phosphate is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC₃H₂D₅Br₂O₄P
Molecular Weight302.9 g/mol
Physical StateWhite Solid
Melting Point129-133°C
SolubilitySlightly soluble in methanol
CAS Number (unlabeled parent)5324-12-9

The compound is a deuterated analog of mono(2,3-dibromopropyl) phosphate, containing five deuterium atoms that replace hydrogen atoms in the parent structure. Deuterium labeling provides distinct mass spectrometric properties that enable its use as an internal standard without altering the chemical behavior significantly .

It is commonly available as a biscyclohexylamine salt with the molecular formula C3H2D5Br2O4P - 2C6H13N, which may exhibit different physicochemical properties compared to the free acid form .

Structural Characteristics

Mono(2,3-dibromopropyl-d5) Phosphate features a phosphate group (PO₄) attached to a 2,3-dibromopropyl moiety in which five hydrogen atoms have been replaced with deuterium (²H) atoms. This strategic deuterium labeling creates a mass difference that allows analytical instruments to distinguish between the labeled compound and its non-deuterated counterpart .

The SMILES notation for this compound (as the biscyclohexylamine salt) is:
BrC([2H])([2H])C(Br)([2H])C([2H])([2H])OP(O)(O)=O.NC1CCCCC1

This structure maintains the same chemical reactivity as the non-deuterated version while providing mass spectrometric differentiation, making it invaluable for quantitative analysis.

Applications in Research

The primary applications of Mono(2,3-dibromopropyl-d5) Phosphate include:

Analytical Standard Applications

As a stable isotope-labeled compound, it serves as an internal standard in mass spectrometry analysis, enabling accurate quantification of the non-deuterated compound in environmental and biological samples . This application is essential for monitoring compliance with environmental regulations and studying exposure pathways.

Metabolite Research

Mono(2,3-dibromopropyl-d5) Phosphate is particularly valuable in studying the metabolism of Tris(2,3-dibromopropyl) Phosphate, a flame retardant that has previously shown mutagenic and carcinogenic properties in experimental animals . Understanding metabolic pathways is crucial for risk assessment of these flame retardants.

Environmental Fate Studies

Researchers use this compound to track the environmental fate and transformation of brominated flame retardants, which have raised concerns due to their persistence and potential toxicity .

Toxicological Significance

While specific toxicological data for Mono(2,3-dibromopropyl-d5) Phosphate itself is limited, its relationship to compounds with known toxicity profiles makes it relevant for toxicological research:

Relationship to Known Toxicants

The non-deuterated parent compound is a metabolite of Tris(2,3-dibromopropyl) Phosphate, which has been identified as mutagenic to histidine-requiring strains of Salmonella typhimurium . This mutagenicity extends to extracts of fabrics treated with this flame retardant, indicating potential exposure concerns through consumer products .

Regulatory Status and Environmental Concerns

Regulatory Classification

Mono(2,3-dibromopropyl-d5) Phosphate and related compounds appear on various restricted substance lists:

  • The parent compound Tris(2,3-dibromopropyl) Phosphate is listed in the bluesign® system black limits (BSBL), which establishes threshold values for substances of concern

  • It appears in the Fast Retailing Manufacturing Restricted Substances List (MRSL) with requirements for "No intentional use" and a limit of 250 mg/kg in chemical formulations

  • It is associated with flame retardants known to have carcinogenic, mutagenic, or reprotoxic properties

Environmental Implications

While the deuterated analog itself has minimal environmental impact due to its limited use in research, its parent compounds are associated with:

  • Persistence in the environment

  • Potential for bioaccumulation

  • Toxic effects on aquatic and terrestrial organisms

These concerns have led to restrictions on the use of these flame retardants in consumer products, particularly textiles and plastics.

Analytical Methods

The deuterium labeling in Mono(2,3-dibromopropyl-d5) Phosphate makes it particularly suited for specific analytical applications:

Mass Spectrometry Applications

The compound is designed for use in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods, where the mass difference created by deuterium labeling allows precise distinction between the labeled standard and the analyte of interest .

Related Compounds

Several structurally related compounds provide context for understanding Mono(2,3-dibromopropyl-d5) Phosphate:

Tris(2,3-dibromopropyl) Phosphate

This parent compound (also known as TRIS) is a flame retardant previously used in textiles and plastics. It has been identified as mutagenic and carcinogenic in experimental studies, leading to regulatory restrictions .

Tris(2,3-dibromopropyl) Phosphate-d15

This fully deuterated version (C9D15Br6O4P, MW: 712.7) is another analytical standard used for similar research purposes but represents the fully phosphorylated form rather than the mono-substituted form .

Bis(2,3-dibromopropyl) Phosphate

This related compound (BDBPP) shares structural similarities and is also mentioned in restricted substance lists due to similar concerns about toxicity and environmental persistence .

Mono(2,3-dibromopropyl-d5) Phosphate represents a specialized chemical tool that enables precise analytical research on brominated flame retardants and their metabolites. While it shares structural features with compounds of toxicological concern, its primary use as a reference standard in controlled laboratory settings limits direct exposure risks.

The compound's continued availability from specialized chemical suppliers facilitates ongoing research in environmental chemistry, toxicology, and analytical method development. This research is essential for understanding the environmental fate and health impacts of brominated flame retardants, ultimately contributing to more informed regulatory decisions and safer consumer products.

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